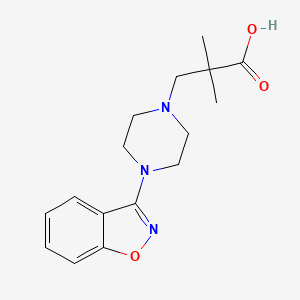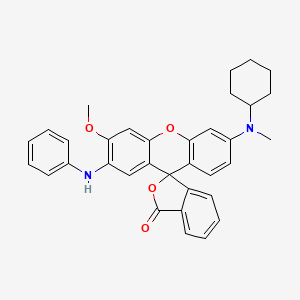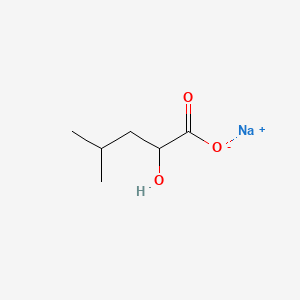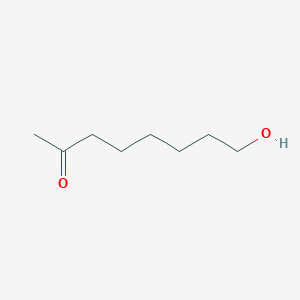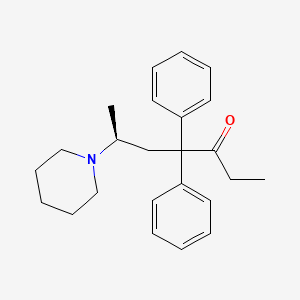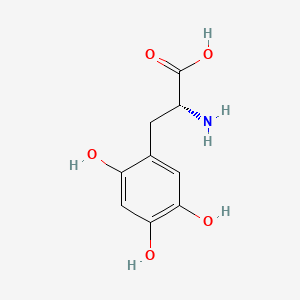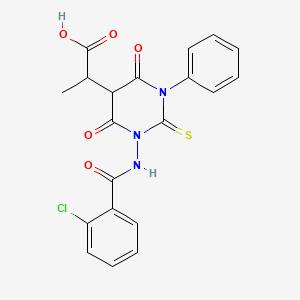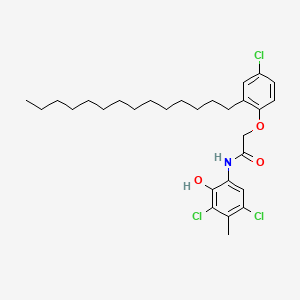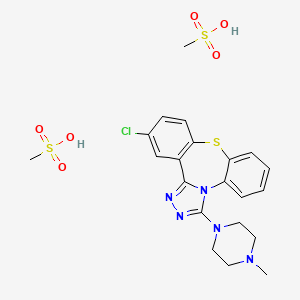
Glycine, (2,6-dichlorobenzylidene)hydrazide, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycine, (2,6-dichlorobenzylidene)hydrazide, hydrochloride is a chemical compound that combines the properties of glycine and hydrazide derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the 2,6-dichlorobenzylidene group adds unique chemical properties that can be exploited for specific reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of glycine, (2,6-dichlorobenzylidene)hydrazide, hydrochloride typically involves the reaction of glycine hydrazide with 2,6-dichlorobenzaldehyde in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:
Reactants: Glycine hydrazide and 2,6-dichlorobenzaldehyde.
Catalyst: Hydrochloric acid.
Conditions: Reflux for several hours.
The product is then purified through recrystallization or other suitable purification methods to obtain the hydrochloride salt of glycine, (2,6-dichlorobenzylidene)hydrazide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Glycine, (2,6-dichlorobenzylidene)hydrazide, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dichlorobenzylidene oxides, while reduction can produce hydrazine derivatives .
科学研究应用
Glycine, (2,6-dichlorobenzylidene)hydrazide, hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of glycine, (2,6-dichlorobenzylidene)hydrazide, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the dichlorobenzylidene group enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target .
相似化合物的比较
Similar Compounds
Glycine hydrazide: A simpler analogue without the dichlorobenzylidene group.
2,6-Dichlorobenzylidene derivatives: Compounds with similar benzylidene groups but different core structures.
Hydrazones: Compounds with similar hydrazide functionalities but different substituents.
Uniqueness
Glycine, (2,6-dichlorobenzylidene)hydrazide, hydrochloride is unique due to the combination of glycine and dichlorobenzylidene groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications in research and industry .
属性
CAS 编号 |
128153-70-8 |
|---|---|
分子式 |
C9H10Cl3N3O |
分子量 |
282.5 g/mol |
IUPAC 名称 |
2-amino-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide;hydrochloride |
InChI |
InChI=1S/C9H9Cl2N3O.ClH/c10-7-2-1-3-8(11)6(7)5-13-14-9(15)4-12;/h1-3,5H,4,12H2,(H,14,15);1H/b13-5+; |
InChI 键 |
GMRUQUQTRBEUFM-CMZQJCRFSA-N |
手性 SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)CN)Cl.Cl |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC(=O)CN)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





